molecular formula C8H18ClNOS B1471117 2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride CAS No. 1803587-51-0

2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No.: B1471117
CAS No.: 1803587-51-0
M. Wt: 211.75 g/mol
InChI Key: DXBCZDGFCRIZHD-UHFFFAOYSA-N
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Description

2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride is an organic compound with the molecular formula C8H18ClNOS and a molecular weight of 211.76 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring substituted with diethyl groups and an oxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with diethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxo group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of alkyl or aryl derivatives .

Scientific Research Applications

2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
  • 2,2-Diethyl-1lambda4-thiomorpholin-1-one sulfate
  • 2,2-Diethyl-1lambda4-thiomorpholin-1-one nitrate

Uniqueness

2,2-Diethyl-1lambda4-thiomorpholin-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the oxo group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,2-diethyl-1,4-thiazinane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS.ClH/c1-3-8(4-2)7-9-5-6-11(8)10;/h9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBCZDGFCRIZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNCCS1=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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